4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid
Description
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid (molecular formula: C₁₇H₁₉BrO₃S; molecular weight: 371.30 g/mol) is a brominated aromatic compound featuring a cyclohexylsulfanyl substituent at the C2 position and a 4-oxobutanoic acid backbone .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO3S/c17-12-8-6-11(7-9-12)14(18)10-15(16(19)20)21-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGSKGILQHSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.
Introduction of the Cyclohexylsulfanyl Group: The bromophenyl intermediate is then reacted with cyclohexylthiol under suitable conditions to form the cyclohexylsulfanyl derivative.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the cyclohexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. The butanoic acid moiety may play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The cyclohexyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to aromatic (p-tolyl) or polar (carboxymethyl) substituents .
- Synthetic Flexibility : Compounds with carboxymethyl or thienylmethyl groups are synthesized via Michael addition or Friedel-Crafts acylation, suggesting adaptability in modifying the sulfanyl moiety .
Halogen Substitution Patterns
Halogen substitution at the para position of the phenyl ring influences electronic properties and reactivity:
Key Observations :
- Bromine’s larger atomic radius and polarizability may enhance binding affinity in biological systems compared to chlorine .
Research Findings and Implications
Synthetic Challenges: The synthesis of sulfanyl-substituted 4-oxobutanoic acids often requires precise control of reaction conditions. For example, Michael addition reactions (used for carboxymethyl analogs) yield racemic mixtures, complicating enantioselective applications .
Thermodynamic Stability : Cyclohexyl groups may improve metabolic stability compared to aromatic substituents (e.g., p-tolyl) due to reduced enzymatic recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
